molecular formula C6H14ClNO B3391663 2-Amino-2-cyclobutylethan-1-ol hydrochloride CAS No. 1955516-27-4

2-Amino-2-cyclobutylethan-1-ol hydrochloride

Cat. No. B3391663
CAS RN: 1955516-27-4
M. Wt: 151.63 g/mol
InChI Key: DYSWVFGGDBVAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-cyclobutylethan-1-ol hydrochloride, also known as ACE, is a compound that has attracted the attention of researchers due to its potential applications in the field of medicine. ACE is a cyclic amino alcohol that contains a cyclobutyl ring and an amino group. It is a white crystalline powder that is soluble in water and ethanol.

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclobutylethan-1-ol hydrochloride is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cell proliferation, inflammation, and viral replication. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anti-tumor and anti-inflammatory properties. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Inhibition of NF-κB has been shown to reduce inflammation in animal models of inflammatory diseases. Finally, this compound has been shown to inhibit the replication of HIV and HSV by interfering with viral entry and replication.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and inhibit viral replication. Additionally, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Amino-2-cyclobutylethan-1-ol hydrochloride in lab experiments is its high solubility in water and ethanol. This makes it easy to prepare solutions of the compound for use in experiments. Additionally, this compound has been shown to have low toxicity in animal models, making it a safe compound to use in experiments. One limitation of using this compound in lab experiments is its cost. The compound is relatively expensive, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 2-Amino-2-cyclobutylethan-1-ol hydrochloride. One direction is to investigate the mechanism of action of this compound in more detail. This will help to better understand how the compound exerts its anti-tumor, anti-inflammatory, and antiviral effects. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of cancer, inflammatory diseases, and viral infections. Finally, future research could focus on developing more efficient synthesis methods for this compound to reduce the cost of the compound and make it more accessible for research purposes.
Conclusion
This compound is a compound that has potential applications in the field of medicine. It has been shown to have anti-tumor, anti-inflammatory, and antiviral properties. The compound has a well-defined synthesis method and has been studied extensively for its biochemical and physiological effects. While there are limitations to using this compound in lab experiments, its high solubility and low toxicity make it a safe and effective compound to use in research. Future research on this compound could lead to the development of new therapies for cancer, inflammatory diseases, and viral infections.

Scientific Research Applications

2-Amino-2-cyclobutylethan-1-ol hydrochloride has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-tumor, anti-inflammatory, and anti-viral properties. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

properties

IUPAC Name

2-amino-2-cyclobutylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-6(4-8)5-2-1-3-5;/h5-6,8H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSWVFGGDBVAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1955516-27-4
Record name 2-amino-2-cyclobutylethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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